![molecular formula C7H16ClNO2S B13463687 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride
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Overview
Description
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is known for its unique structure, which includes a thiane ring with a methylamino group attached to it. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with methylamine. The process includes several steps:
Formation of the Thiane Ring: This step involves the cyclization of a suitable precursor to form the thiane ring.
Introduction of the Methylamino Group: Methylamine is introduced to the thiane ring under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives .
Scientific Research Applications
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
- Methylamine hydrochloride
Uniqueness
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is unique due to its thiane ring structure, which imparts distinct chemical properties compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .
Biological Activity
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride, a thiane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiane ring with a methylamino group and a dione functional group. This unique structure is believed to contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methylamino group enables hydrogen bonding with proteins, while the dione moiety can participate in redox reactions, potentially influencing cellular pathways.
Antitumor Activity
Research indicates that derivatives of thiane compounds exhibit significant antitumor properties. For instance, studies have shown that similar thiazole derivatives possess cytotoxic effects against several cancer cell lines:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
T1 | MCF-7 | 2.21 |
T26 | BGC-823 | 1.67 |
T38 | HepG2 | 1.11 |
These findings suggest that structural modifications in thiane compounds can enhance their antitumor efficacy .
Antidiabetic Activity
Another area of interest is the potential antidiabetic activity of thiane derivatives. For example, compounds designed to inhibit protein tyrosine phosphatase 1B (PTP1B) have shown promise in reducing blood glucose levels in diabetic models. The most potent inhibitors demonstrated IC50 values ranging from 0.41 μM to 4.68 μM, indicating strong inhibitory effects on PTP1B .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis by causing cell cycle arrest in HepG2 cells .
Study 2: Diabetes Management
A separate investigation into the antidiabetic properties of thiazolidine derivatives highlighted their capacity to improve insulin sensitivity in HepG2 cells. These compounds were shown to upregulate key signaling pathways involved in glucose metabolism, thereby reducing fasting blood glucose levels in diabetic mice .
Properties
Molecular Formula |
C7H16ClNO2S |
---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
1-(1,1-dioxothian-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-8-5-7-3-2-4-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
AWWVMUQPENGYOP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCS(=O)(=O)C1.Cl |
Origin of Product |
United States |
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